2-(3-bromophenyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The presence of a bromine atom on the phenyl ring and a methyl group on the nitrogen atom of the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:
N-Alkylation of Imidazole: The initial step involves the alkylation of imidazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction yields 1-methylimidazole.
Bromination of Phenyl Ring: The next step involves the bromination of a phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The final step involves coupling the brominated phenyl ring with 1-methylimidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Products such as nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Products such as amine or thiol derivatives.
Oxidation and Reduction: Products such as alcohols or ketones.
Scientific Research Applications
2-(3-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied. In some cases, it may act by binding to DNA or proteins, thereby affecting their function and leading to the desired biological effect .
Comparison with Similar Compounds
2-(3-Bromophenyl)-1-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-Phenyl-1-methyl-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-Bromophenyl)-1-methyl-1H-imidazole: The bromine atom is positioned differently on the phenyl ring, which can affect its chemical and biological properties.
2-(3-Chlorophenyl)-1-methyl-1H-imidazole: The bromine atom is replaced by a chlorine atom, which can lead to differences in reactivity and biological activity.
Properties
CAS No. |
960067-92-9 |
---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.